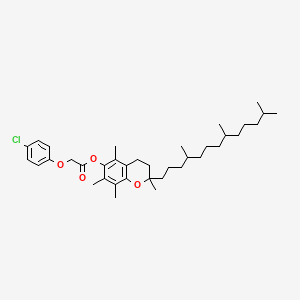
Tocofenoxate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tocofenoxate is a synthetic compound known for its potential therapeutic applications. It is primarily recognized for its nootropic effects, which means it is used to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals. This compound is a derivative of dimethylaminoethanol (DMAE) and is often studied for its potential benefits in treating cognitive decline and other neurological conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tocofenoxate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions, reducing the time and cost associated with batch processing. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tocofenoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Tocofenoxate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Studied for its potential to treat cognitive decline, Alzheimer’s disease, and other neurological disorders.
Industry: Utilized in the development of nootropic supplements and cognitive enhancers.
Wirkmechanismus
The exact mechanism of action of Tocofenoxate is not fully understood, but it is believed to involve several molecular targets and pathways:
Cholinergic System: this compound may enhance the release of acetylcholine, a neurotransmitter involved in learning and memory.
Antioxidant Properties: It may reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Neuroprotection: this compound may protect neurons from damage caused by toxins and other harmful agents.
Vergleich Mit ähnlichen Verbindungen
Tocofenoxate is often compared with other nootropic compounds such as:
Piracetam: Known for its cognitive-enhancing effects but with a different mechanism of action.
Aniracetam: Similar to Piracetam but with additional anxiolytic properties.
Oxiracetam: Another nootropic with stimulant effects and cognitive benefits.
Uniqueness: this compound is unique due to its dual action as a cognitive enhancer and neuroprotective agent. Its ability to modulate the cholinergic system and reduce oxidative stress sets it apart from other nootropics.
Eigenschaften
CAS-Nummer |
61343-44-0 |
|---|---|
Molekularformel |
C37H55ClO4 |
Molekulargewicht |
599.3 g/mol |
IUPAC-Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C37H55ClO4/c1-25(2)12-9-13-26(3)14-10-15-27(4)16-11-22-37(8)23-21-33-30(7)35(28(5)29(6)36(33)42-37)41-34(39)24-40-32-19-17-31(38)18-20-32/h17-20,25-27H,9-16,21-24H2,1-8H3 |
InChI-Schlüssel |
BSKVVWMQRIUXTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)COC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















